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cis-3-Hexenyl formate

Cat. No.: B1310801
CAS No.: 33467-73-1
M. Wt: 128.17 g/mol
InChI Key: XJHQVZQZUGLZLS-ARJAWSKDSA-N
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Description

Context of Green Leaf Volatiles (GLVs) in Chemical Ecology

Green Leaf Volatiles (GLVs) are a class of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, released by nearly all green plants. nih.govnih.gov These compounds are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. nih.govperfumerflavorist.com The release of GLVs is often a plant's rapid response to mechanical damage or herbivore attacks. rsc.orgrsc.orgrsc.org This emission is a crucial component of plant defense and communication, capable of inducing defensive responses in the emitting plant and its neighbors, attracting natural enemies of herbivores, and even exhibiting direct toxicity to some pathogens. nih.gov The biosynthesis of GLVs, including cis-3-Hexenyl formate (B1220265), stems from the oxylipin pathway, where fatty acids are enzymatically cleaved. nih.govacs.org

Significance of cis-3-Hexenyl Formate as a Biogenic Volatile Organic Compound (BVOC)

This compound is a notable Biogenic Volatile Organic Compound (BVOC), a term for organic compounds released by living organisms. nist.gov BVOCs are significant contributors to atmospheric chemistry, influencing air quality and climate. acs.org While cis-3-hexenyl acetate (B1210297) is often the most abundant C6 unsaturated ester emitted from sources like freshly cut grass, trace amounts of this compound are also found in emissions from various plants, including the roots of deciduous trees and jasmine flowers. acs.org Its presence in the atmosphere, although in smaller quantities compared to other GLVs, makes it a subject of interest for understanding atmospheric reactions and the formation of secondary organic aerosols. rsc.orgacs.org

Overview of Current Research Trajectories for this compound

Current research on this compound is largely focused on its atmospheric chemistry, particularly its reactions with key atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). rsc.orgacs.orgacs.org Studies have been conducted to determine the reaction rate coefficients of this compound with these oxidants to understand its atmospheric lifetime and degradation pathways. rsc.orgacs.org This research is crucial for accurately modeling air quality and the formation of atmospheric pollutants. rsc.org

Recent investigations have employed both experimental techniques, such as flow tube reactors and simulation chambers, and theoretical calculations using density functional theory (DFT) to elucidate the kinetics and mechanisms of these reactions. rsc.orgrsc.org These studies often compare the reactivity of this compound with other cis-3-hexenyl esters to understand how the ester functional group influences the reaction rates. rsc.orgacs.org

Unaddressed Research Questions and Future Directions for this compound Studies

While significant progress has been made in understanding the atmospheric chemistry of this compound, several research avenues remain to be fully explored. A key area for future investigation is the precise ecological role of this compound in plant-insect and plant-plant interactions. While its role as a GLV is established, its specific signaling functions compared to more abundant GLVs like cis-3-hexenyl acetate are not well understood.

Furthermore, there is a need for more comprehensive studies on the atmospheric degradation products of this compound and their environmental impacts. acs.org The contribution of these degradation products to the formation of secondary organic aerosols (SOAs) is an area that warrants further investigation. acs.org Additionally, while some kinetic data for its reactions with major atmospheric oxidants are available, more research is needed to expand the kinetic database under various atmospheric conditions. acs.org The development of more accurate structure-activity relationship (SAR) models will also benefit from new kinetic data for a wider range of cis-3-hexenyl esters. acs.orgacs.org

Data Tables

Table 1: Investigated cis-3-Hexenyl Esters and their Abbreviations

Compound Name Abbreviation
This compound Z3HF
cis-3-Hexenyl acetate Z3HAc
cis-3-Hexenyl isobutyrate Z3HiB
cis-3-Hexenyl 3-methylbutanoate Z3H3MeB
cis-3-Hexenyl hexanoate (B1226103) Z3HH
cis-3-Hexenyl cis-3-hexenoate Z3HZ3H
cis-3-Hexenyl benzoate (B1203000) Z3HBz

This table is based on information from a study on the gas-phase ozonolysis of a series of cis-3-hexenyl esters. acs.org

Table 2: Experimentally Determined Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Esters with Ozone (O₃)

Compound Rate Coefficient (10⁻¹⁷ cm³ molecule⁻¹ s⁻¹)
This compound 4.06 ± 0.66
cis-3-Hexenyl acetate 5.77 ± 0.70
cis-3-Hexenyl propionate 7.62 ± 0.88
cis-3-Hexenyl butyrate 12.34 ± 1.59

Data from a kinetic and mechanistic study on the gas-phase reactions of ozone with a series of cis-3-hexenyl esters. rsc.org

Table 3: Experimentally Determined Gas-Phase Reaction Rate Coefficients for cis-3-Hexenyl Esters with Hydroxyl Radicals (OH)

Compound Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
This compound (Z3HF) 4.13 ± 0.45
cis-3-Hexenyl acetate (Z3HAc) 4.19 ± 0.38
cis-3-Hexenyl isobutyrate (Z3HiB) 4.84 ± 0.39
cis-3-Hexenyl 3-methylbutanoate (Z3H3MeB) 5.39 ± 0.61
cis-3-Hexenyl hexanoate (Z3HH) 7.00 ± 0.56
cis-3-Hexenyl cis-3-hexenoate (Z3HZ3H) 10.58 ± 1.40
cis-3-Hexenyl benzoate (Z3HBz) 3.41 ± 0.28

This table presents results from a relative kinetic study on the gas-phase reactions of OH radicals with a series of seven cis-3-hexenyl esters. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1310801 cis-3-Hexenyl formate CAS No. 33467-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-hex-3-enyl] formate
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InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-
Source PubChem
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InChI Key

XJHQVZQZUGLZLS-ARJAWSKDSA-N
Source PubChem
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Canonical SMILES

CCC=CCCOC=O
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Isomeric SMILES

CC/C=C\CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID1047572
Record name (3Z)-Hex-3-en-1-yl formate
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Molecular Weight

128.17 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a green, vegetable odour
Record name 3-Hexen-1-ol, 1-formate, (3Z)-
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Record name cis-3-Hexenyl formate
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Boiling Point

72.00 °C. @ 40.00 mm Hg
Record name cis-3-Hexenyl formate
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Solubility

slightly, soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water
Record name cis-3-Hexenyl formate
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Record name cis-3-Hexenyl formate
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Density

0.898-0.918
Record name cis-3-Hexenyl formate
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CAS No.

33467-73-1
Record name cis-3-Hexenyl formate
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Record name 3-Hexenyl formate, (3Z)-
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Record name 3-Hexen-1-ol, 1-formate, (3Z)-
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Record name (3Z)-Hex-3-en-1-yl formate
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Record name (Z)-hex-3-enyl formate
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Record name 3-HEXEN-1-OL, FORMATE, (Z)-
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Record name cis-3-Hexenyl formate
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Natural Occurrence and Biosynthetic Pathways of Cis 3 Hexenyl Formate

Distribution and Identification of cis-3-Hexenyl Formate (B1220265) in Plant Species

The presence of cis-3-Hexenyl formate has been identified in a variety of plant species, contributing to their distinct aromatic profiles. It is found in the essential oil of corn mint (Mentha arvensis) and has been detected in trace amounts in raspberry and mango fruits. Furthermore, this compound is a component of the floral scent of gardenia (Gardenia jasminoides) and zinchoge flowers (Daphne odora). It has also been identified in tea leaves, contributing to the complex aroma of this popular beverage. While naturally occurring, the quantities present in plants are often very small.

The following interactive table summarizes the known plant sources of this compound.

Plant SpeciesCommon NamePlant PartReference
Mentha arvensisCorn MintEssential Oil
Rubus idaeusRaspberryFruit
Mangifera indicaMangoFruit
Gardenia jasminoidesGardeniaFlower
Daphne odoraZinchogeFlower
Camellia sinensisTeaLeaves

Emission Profiles of this compound from Vegetative Sources

The release of this compound, along with other green leaf volatiles (GLVs), is predominantly triggered by mechanical damage to plant tissues. This rapid emission is a plant's immediate response to wounding, such as from herbivore feeding or cutting. For instance, studies on tomato plants have shown that herbivore attacks lead to the emission of a blend of volatile organic compounds, including fatty acid derivatives like this compound. The emission of these compounds can increase significantly and remain elevated for at least 48 hours after the initial damage.

Research on lettuce has demonstrated that the emission rates of related C6 volatiles, such as (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate (B1210297), are influenced by environmental factors like light intensity and photoperiod, with higher emissions observed under higher photosynthetic photon flux and longer photoperiods. The type of mechanical damage can also influence the profile of emitted volatiles, with punctured or scraped leaves generally releasing more VOCs than cut leaves.

Mechanistic Elucidation of this compound Biosynthesis

Role of Oxylipin Metabolism and the Hydroperoxide Lyase Pathway

The biosynthesis of this compound is intricately linked to the oxylipin pathway, a metabolic route that produces a variety of signaling and defense compounds in plants. This pathway is initiated from polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, which are components of plant cell membranes.

Upon tissue damage, these fatty acids are released and acted upon by the enzyme lipoxygenase (LOX). LOX oxygenates the fatty acids to form 13-hydroperoxides. The subsequent and crucial step is the cleavage of these hydroperoxides by another enzyme, hydroperoxide lyase (HPL). This cleavage results in the formation of C6 aldehydes, with (Z)-3-hexenal being a primary product derived from linolenic acid.

Enzymatic Catalysis in this compound Formation

The final step in the formation of this compound involves the esterification of (Z)-3-hexenol, which is formed from the reduction of (Z)-3-hexenal. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the synthesis of a wide variety of volatile esters in plants by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor.

While the specific AAT responsible for the synthesis of this compound has not been definitively identified in all plant species, research on other C6 esters provides strong evidence for this enzymatic step. For example, studies in apricot have identified an AAT that can produce various hexenyl esters. The synthesis of formate esters, in general, can be achieved through enzymatic reactions, as demonstrated by the synthesis of phenethyl formate and octyl formate using lipases. This suggests that a similar enzymatic mechanism, likely involving a specific AAT with an affinity for a formate donor, is responsible for the production of this compound in plants.

Environmental and Biological Factors Influencing this compound Emission Dynamics

The emission of this compound is a dynamic process influenced by a range of environmental and biological factors.

Biotic Factors:

Herbivory: As previously mentioned, feeding by herbivores is a major trigger for the release of this compound and other GLVs. This induced emission serves as a direct defense by repelling herbivores or as an indirect defense by attracting natural enemies of the herbivores.

Pathogen Infection: Plant pathogens can also induce the emission of GLVs. For example, infection of lima bean with the bacterium Pseudomonas syringae leads to the release of C6 volatiles. These emissions can play a role in plant-pathogen interactions and may contribute to systemic acquired resistance.

Abiotic Factors:

Light: Light conditions, including photosynthetic photon flux (PPF) and photoperiod, significantly affect the emission of related C6 volatiles. Higher light intensity and longer days can lead to increased emissions. The emission of some GLVs is also regulated by the plant's internal circadian clock, leading to rhythmic release patterns.

Mechanical Stress: Any form of mechanical damage, including wind or physical handling, can trigger the release of this compound from plant tissues.

The interplay of these factors results in a complex and dynamic emission profile of this compound, which is crucial for the plant's interaction with its environment.

Synthetic Methodologies and Production Research for Cis 3 Hexenyl Formate

Chemical Synthesis Routes of cis-3-Hexenyl Formate (B1220265)

The primary industrial method for producing cis-3-Hexenyl formate is through direct chemical synthesis, which allows for controlled production and scalability. This typically involves the esterification of its alcohol precursor, cis-3-Hexenol.

The most common and direct synthesis route for this compound is the Fischer esterification of cis-3-Hexenol with formic acid (also known as methanoic acid). This reaction involves combining the alcohol (cis-3-Hexenol) and the carboxylic acid (formic acid) to form the corresponding ester (this compound) and water as a byproduct. The reaction is an equilibrium process, and specific conditions are required to drive it towards the formation of the desired ester product.

To facilitate the esterification process, an acid catalyst is typically employed. Concentrated sulfuric acid (H₂SO₄) is a common catalyst used for this purpose. The catalyst works by protonating the carbonyl oxygen of the formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

To improve the reaction yield, reagents such as formic anhydride (B1165640) or chloromethanoic acid can be used in place of or in addition to formic acid. These reagents are more reactive and can help to shift the equilibrium towards the product side, resulting in a higher conversion of the starting materials. The reaction is typically performed under controlled temperature conditions to optimize the reaction rate while minimizing potential side reactions.

Table 1: Overview of Chemical Synthesis Conditions for this compound

ReactantsCatalystEnhancing ReagentsReaction TypeByproduct
cis-3-Hexenol, Formic AcidConcentrated Sulfuric AcidFormic Anhydride, Chloromethanoic AcidFischer EsterificationWater

Controlling the purity and stereochemistry of this compound is crucial for its application in the flavor and fragrance industry, as impurities or the presence of the trans-isomer can significantly alter the olfactory profile.

Purity: Commercial grades of this compound typically exhibit high purity, often greater than 95% of the cis-3 isomer. Common impurities can include the unreacted starting material, cis-3-hexen-1-ol (B126655), at levels below 5%. Quality control is maintained through analytical techniques such as gas-liquid chromatography (GLC).

Stereoselectivity: The stereochemistry of the final product (the cis or Z configuration of the double bond) is determined by the stereochemistry of the alcohol precursor, cis-3-Hexenol. The esterification reaction itself does not typically alter the configuration of the double bond. Therefore, ensuring high stereochemical purity of the starting alcohol is paramount. The synthesis of high-purity cis-3-Hexenol often involves the partial hydrogenation of 3-hexyn-1-ol (B147329) using a specific catalyst, such as a Lindlar catalyst (a palladium catalyst), which selectively produces the cis-alkene from the alkyne.

Table 2: Purity Specifications for this compound

ParameterSpecificationSource
Assay (% GC, cis-3 isomer)> 95%
Purity by GLCmin. 95%
Assay (cis and trans)99.1 : 0.9
Impurity (cis-3-hexen-1-ol)<5%

Advanced Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves reacting the parent alcohol, cis-3-Hexenol, with different carboxylic acids or their derivatives. These compounds are valuable in the fragrance and flavor industry for providing a range of green and fruity notes. The primary methods for synthesizing these esters are direct esterification and transesterification.

For example, cis-3-Hexenyl Acetate (B1210297) is produced by reacting cis-3-Hexenol with acetic acid or acetic anhydride. Similarly, cis-3-Hexenyl Butyrate is made through the esterification of cis-3-Hexenol with butyric acid. Other notable derivatives include cis-3-Hexenyl Salicylate (B1505791) and cis-3-Hexenyl Benzoate (B1203000), which are synthesized by reacting cis-3-Hexenol with salicylic (B10762653) acid and benzoic acid, respectively, or through transesterification with their corresponding methyl esters (methyl salicylate and methyl benzoate). These derivatives are often used to extend the characteristic green notes of the parent alcohol into the middle and dry-down phases of a fragrance.

Table 3: Synthesis of cis-3-Hexenol Derivatives

Derivative NameAcid/Ester ReactantSynthetic Method
cis-3-Hexenyl AcetateAcetic Acid / Acetic AnhydrideEsterification
cis-3-Hexenyl ButyrateButyric Acid / Methyl ButyrateEsterification / Transesterification
cis-3-Hexenyl SalicylateSalicylic Acid / Methyl SalicylateEsterification / Transesterification
cis-3-Hexenyl BenzoateBenzoic Acid / Methyl BenzoateEsterification / Transesterification

Biotechnological and Biocatalytic Approaches for this compound Production

In response to growing demand for natural and sustainably sourced ingredients, research has focused on biotechnological routes for producing flavor and fragrance compounds. These methods often involve the use of enzymes or engineered microorganisms to synthesize target molecules from renewable feedstocks.

The biotechnological production of this compound primarily focuses on the sustainable synthesis of its key precursor, cis-3-Hexenol. One approach involves the use of natural enzyme systems to convert unsaturated fatty acids into cis-3-Hexenol. This process can be achieved by the combined action of an enzyme system that oxidizes the fatty acid to cis-3-hexenal, followed by the reduction of the aldehyde to the desired alcohol by a yeast.

Metabolic engineering offers a more advanced strategy for producing such compounds. This discipline involves the directed manipulation of metabolic pathways within microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce non-native chemicals. By introducing heterologous genes and redirecting native metabolic pathways, these microorganisms can be engineered to convert simple carbon sources, such as glucose, into valuable products. While specific pathways for this compound are still an area of active research, the principles have been successfully applied to produce a wide range of fatty acid-derived molecules and other valuable chemicals. The final step, the esterification of the bio-synthesized cis-3-Hexenol with a formate donor, could potentially be accomplished using a specific lipase (B570770) or esterase enzyme, completing a fully biocatalytic production route.

Atmospheric Chemistry and Environmental Fate of Cis 3 Hexenyl Formate

Gas-Phase Oxidation Reactions of cis-3-Hexenyl Formate (B1220265) with Atmospheric Oxidants

The atmospheric fate of cis-3-Hexenyl formate, a biogenic volatile organic compound (BVOC) emitted by plants, is primarily dictated by its gas-phase reactions with key atmospheric oxidants. rsc.orgresearchgate.net These reactions, particularly with ozone (O₃) and hydroxyl radicals (OH), are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary atmospheric pollutants like ozone and secondary organic aerosols (SOAs). acs.org

Kinetics and Mechanisms of Ozonolysis Reactions

The reaction between this compound and ozone is a significant removal pathway in the atmosphere. nih.gov This process is initiated by the electrophilic addition of ozone to the carbon-carbon double bond, leading to the formation of an unstable primary ozonide (1,2,3-trioxolane). acs.org This intermediate subsequently decomposes into carbonyl products and Criegee Intermediates (CIs), which can further react with other atmospheric species. acs.org

The rate coefficient for the gas-phase reaction of this compound with ozone has been determined experimentally using both absolute and relative rate methods under simulated atmospheric conditions. acs.orgacs.org These studies were typically conducted at a temperature of 298 K and atmospheric pressure. researchgate.netacs.orgacs.org

Several experimental values have been reported. One study, using a relative kinetic method in an environmental simulation chamber, determined the rate coefficient to be (4.5 ± 0.5) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov Other investigations, employing an absolute method in a flow tube reactor, reported a rate coefficient of (4.06 ± 0.66) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.netacs.orgnih.govacs.orgrsc.orgresearchgate.net The consistency between these values obtained through different experimental techniques provides confidence in the measured rate of this important atmospheric reaction.

Table 1: Experimental Reaction Rate Coefficients for the Ozonolysis of this compound at 298 K

Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
(4.5 ± 0.5) x 10⁻¹⁷Relative Rate acs.orgnih.gov
(4.06 ± 0.66) x 10⁻¹⁷Absolute Rate (Flow Tube) rsc.orgresearchgate.netacs.orgnih.govacs.orgrsc.orgresearchgate.net

To gain a deeper understanding of the reaction mechanism and kinetics, theoretical studies have been conducted on the ozonolysis of this compound. rsc.orgresearchgate.netrsc.orgresearchgate.net These computational investigations employ methods such as Density Functional Theory (DFT) and Transition State Theory (TST) to model the reaction pathway. rsc.orgresearchgate.netrsc.orgresearchgate.net

Specifically, geometry optimizations, energy calculations, and harmonic vibrational frequency analyses for all stationary points (reactants, transition states, and products) have been performed at the BHandHLYP/6-311+G(d,p) level of theory. rsc.orgresearchgate.netrsc.org The rate constants calculated using these theoretical approaches show good agreement with the experimentally determined values. rsc.orgresearchgate.netrsc.org These studies confirm that the reactivity of this compound towards ozone is influenced by its chemical structure, including the nature and position of the substituent groups relative to the double bond. rsc.orgrsc.org

Kinetics and Mechanisms of Hydroxyl Radical (OH) Reactions

The reaction with the hydroxyl (OH) radical is the dominant chemical removal pathway for this compound in the sunlit atmosphere. acs.org These oxidation processes, particularly in the presence of nitrogen oxides (NOx), can significantly impact the formation of photochemical oxidants and contribute to the generation of SOAs. acs.org

The rate coefficient for the reaction of this compound with OH radicals has been measured using the relative rate method in environmental simulation chambers at 298 K and atmospheric pressure. acs.orgresearchgate.netnih.gov In these experiments, the decay of this compound is monitored relative to a reference compound whose reaction rate with OH is well-known. acs.org

Different studies have reported slightly varying results. One investigation reported a rate coefficient of (4.61 ± 0.71) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org Another comprehensive study on a series of cis-3-hexenyl esters determined the value to be (4.13 ± 0.45) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.netnih.govacs.org Both values are in good agreement and indicate a rapid reaction that leads to a short atmospheric lifetime for the compound. acs.org

Table 2: Experimental Reaction Rate Coefficients for the OH Radical Reaction with this compound at 298 K

Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
(4.61 ± 0.71) x 10⁻¹¹Relative Rate acs.org
(4.13 ± 0.45) x 10⁻¹¹Relative Rate acs.orgresearchgate.netnih.govacs.org

The concentration of nitrogen oxides (NOx = NO + NO₂) in the atmosphere can influence the reaction pathways following the initial addition of an OH radical to an unsaturated compound. For some unsaturated esters, the distribution of products can be affected by the presence or absence of NOx, which alters the fate of the resulting 1,2-hydroxyalkoxy radical. acs.org

However, for the series of cis-3-hexenyl esters, including this compound, studies have shown no observed dependence of the gas-phase kinetic rate coefficient values on NOx concentrations. acs.org Experiments conducted under both high-NOx and low-NOx conditions yielded similar rate coefficients. acs.org Consequently, an average value for the OH-initiated reaction rate coefficient is typically calculated and used, regardless of the NOx levels. acs.org This suggests that the primary fate of the intermediate radical is not significantly altered by the reaction pathways involving NOx.

Reactions with Nitrate (B79036) Radicals (NO₃) and Chlorine Atoms (Cl)

The atmospheric degradation of this compound is initiated by reactions with several key oxidants. During the nighttime, in the absence of sunlight to drive photochemistry, the nitrate radical (NO₃) becomes a significant oxidant. In coastal or polluted marine environments, chlorine atoms (Cl) can also play a crucial role in the degradation of this compound.

The primary mechanism for these reactions is the electrophilic addition of the radical to the carbon-carbon double bond within the this compound molecule. This initial step leads to the formation of a nitrooxyalkyl radical in the case of NO₃, or a chloroalkyl radical in the case of Cl. These unstable radical intermediates then undergo further reactions with atmospheric oxygen (O₂) to form peroxy radicals, which continue down a reaction cascade to produce more stable, oxygenated products.

While a specific rate constant for the reaction of this compound with NO₃ radicals has not been experimentally determined, a value has been reported for the structurally similar compound, cis-3-hexenyl acetate (B1210297). Given the similarity in structure, this value serves as a reasonable estimate. For the reaction with chlorine atoms, a specific rate constant for this compound has been measured. acs.org

ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
cis-3-Hexenyl Acetate*NO₃(2.46 ± 0.75) x 10⁻¹³ acs.orgresearchgate.net
This compoundCl(2.45 ± 0.30) x 10⁻¹⁰ acs.org

*Used as a proxy for this compound.

Atmospheric Lifetime and Predicted Degradation Pathways of this compound

The atmospheric lifetime of a chemical compound is a crucial parameter that indicates how long it persists in the atmosphere. It is defined as the time it takes for the concentration of the compound to decrease to 1/e (about 37%) of its initial value. This lifetime is determined by the rates of its removal processes, primarily its reactions with atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), the nitrate radical (NO₃), and chlorine atoms (Cl).

τ_X = 1 / (k_X * [X])

where k_X is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant.

OxidantRate Constant (k_X) (cm³ molecule⁻¹ s⁻¹)Assumed Average Concentration ([X]) (molecule cm⁻³)Calculated Lifetime (τ)
OH (daytime)(4.61 ± 0.71) x 10⁻¹¹ acs.org2.0 x 10⁶~3 hours
O₃(4.06 ± 0.66) x 10⁻¹⁷ acs.orgresearchgate.net7.0 x 10¹¹~4.1 days
NO₃ (nighttime)(2.46 ± 0.75) x 10⁻¹³ * acs.orgresearchgate.net5.0 x 10⁸~2.3 hours
Cl(2.45 ± 0.30) x 10⁻¹⁰ acs.org1.0 x 10⁴~4.7 days

*Rate constant for cis-3-hexenyl acetate used as a proxy.

The predicted degradation pathways for this compound are initiated by the addition of these oxidants to the C=C double bond. This leads to the cleavage of the molecule and the formation of smaller, oxygenated products. For example, ozonolysis is expected to yield propanal and 3-formoxypropanal as primary products. Subsequent reactions of these initial products can lead to the formation of organic acids and other highly oxygenated molecules. acs.org

Contribution of this compound to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOA) are microscopic particles formed in the atmosphere from the oxidation of VOCs. These aerosols have significant impacts on air quality and climate. nih.gov The potential for a VOC to form SOA depends on the volatility of its oxidation products; if the products are of sufficiently low volatility, they can condense from the gas phase to form new particles or add mass to existing ones.

Direct experimental studies on SOA formation from this compound are limited. However, research on analogous green leaf volatiles provides valuable insights. Studies on the photooxidation of cis-3-hexen-1-ol (B126655) and cis-3-hexenyl acetate have demonstrated their potential to form SOA. Notably, cis-3-hexen-1-ol was found to be a more efficient SOA precursor than cis-3-hexenyl acetate. The lower SOA yield from cis-3-hexenyl acetate is attributed to its ester functional group, which inhibits certain particle-phase reactions, known as oligomerization, that are crucial for aerosol growth.

Given that this compound also possesses an ester functionality, it is reasonable to predict that its SOA formation potential would be similarly limited compared to its corresponding alcohol (cis-3-hexen-1-ol). Therefore, while this compound is expected to contribute to SOA formation, its contribution is likely to be less significant than that of other non-ester GLVs. The oxidation products, such as aldehydes and organic acids, are the key intermediates that can partition to the particle phase. nih.gov

Environmental Transport and Deposition Mechanisms of this compound

The environmental journey of this compound is governed by its relatively short atmospheric lifetime and its physical properties. Due to its rapid degradation by atmospheric oxidants, long-range transport of this compound is unlikely. Its atmospheric impact is therefore largely confined to the regional scale, close to its emission sources.

Besides chemical transformation, physical removal processes, known as deposition, also contribute to the removal of this compound and its oxidation products from the atmosphere. These processes include:

Dry Deposition: This is the direct transfer and uptake of the gaseous compound onto surfaces such as soil, water, and vegetation, without the involvement of precipitation.

Wet Deposition: This process involves the removal of the compound from the atmosphere by precipitation (rain, snow, fog). It occurs through two main mechanisms:

Washout: The scavenging of the compound by precipitation falling through the air column.

Rainout: The incorporation of the compound into cloud droplets before precipitation forms.

Both dry and wet deposition are recognized as atmospheric sinks for cis-3-hexenyl esters. researchgate.net The water solubility and other physicochemical properties of this compound and its more soluble oxidation products will influence the efficiency of these deposition processes.

Chemical Ecology and Biological Interactions of Cis 3 Hexenyl Formate

Role of cis-3-Hexenyl Formate (B1220265) as a Plant Volatile Signal Molecule

Plants are known to release a variety of volatile organic compounds (VOCs) upon experiencing biotic stress, such as damage from herbivores. These emissions can serve as signals to the plant itself and to other organisms in the environment. While the release of green leaf volatiles (GLVs) in general is a well-documented response to herbivory, specific data on the emission of cis-3-hexenyl formate is limited. However, at least one study has identified its release in response to pest infestation.

Headspace analysis of tomato plants infested with the South American tomato moth, Tuta absoluta, revealed the emission of cis-3-hexen-1-yl-formate among other fatty acid derivative compounds. This suggests that its production is part of the plant's induced defense response to this particular herbivore. frontiersin.org

Table 1: Emission of this compound in Response to Biotic Stress

Plant Species Stressor Compound Detected

The priming of plant defenses by volatile organic compounds is a mechanism where exposure to a specific compound enhances the plant's defensive response to a subsequent attack. While extensive research has been conducted on the priming effects of the structurally similar compound, cis-3-hexenyl acetate (B1210297), which has been shown to prime defense genes and the production of defense-related compounds like jasmonic acid nih.govthefrostlab.comeku.edunih.gov, there is currently a lack of direct scientific evidence specifically demonstrating that this compound primes or induces defense responses in plants.

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Volatile organic compounds can play a role in this form of plant-plant communication. However, based on the available scientific literature, there are no specific studies that have investigated or demonstrated allelopathic effects or a role in plant-plant communication for this compound.

Interactions of this compound with Insect Olfactory Systems

Insects rely on their olfactory systems to detect a wide array of chemical cues from their environment, which guide behaviors such as locating host plants, finding mates, and avoiding predators. Odorant-binding proteins (OBPs) and chemosensory receptors are key components of this system.

Research has shown that this compound can interact with the olfactory proteins of certain insects. A study on the scarab beetle, Holotrichia parallela, a significant agricultural pest, investigated the binding affinities of various volatile compounds to its odorant-binding proteins. The findings indicated that this compound binds to the odorant-binding protein HparOBP14.

Table 2: Binding Affinity of this compound to Insect Odorant-Binding Protein

Insect Species Odorant-Binding Protein Ligand Binding Affinity (Ki in µM)

Note: While the study confirmed binding, the specific dissociation constant (Ki) was not provided in the available data.

Information regarding the direct binding of this compound to insect chemosensory receptors is not currently available in the scientific literature.

The interaction between an odorant molecule and an OBP or a receptor is determined by the three-dimensional structure of the protein's binding pocket and the chemical properties of the ligand. These interactions often involve a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. The specific amino acid residues that line the binding pocket are crucial for determining the binding affinity and specificity for a particular ligand.

Despite the confirmation of binding between this compound and HparOBP14 in the scarab beetle, detailed studies on the molecular mechanisms of this specific interaction are lacking. There is no available research that has identified the key amino acid residues involved or the precise nature of the chemical interactions for the binding of this compound to any insect OBP or chemosensory receptor.

Implications for Insect Chemosensory Perception and Behavior

The perception of this compound by insects is a critical first step in a cascade of potential behavioral responses. Insects detect this and other volatile organic compounds through specialized olfactory receptor neurons housed in sensilla, which are typically located on their antennae. The binding of a volatile molecule to a receptor protein initiates a signal transduction cascade that results in a nerve impulse, which is then processed in the insect's brain, leading to a behavioral response.

The behavioral output resulting from the perception of this compound can be either attraction or repulsion, depending on the insect species, its physiological state, and the context in which the compound is encountered. For herbivorous insects, the scent of this compound can be an indicator of a suitable host plant. However, it can also signal that the plant is damaged and may have mounted other defenses, or that competitors are present, potentially leading to avoidance.

For predatory and parasitic insects, the detection of this compound can be a key cue in locating their prey or hosts. researchgate.net The release of this compound from a damaged plant can act as a chemical beacon, guiding natural enemies to the site of herbivore activity. This phenomenon, known as indirect plant defense, is a cornerstone of tritrophic interactions.

Research on the closely related compound, cis-3-hexenyl acetate, has provided valuable insights into these processes. For example, studies have shown that cis-3-hexenyl acetate can elicit strong electroantennographic (EAG) responses in a variety of insect species, indicating that their olfactory systems are highly attuned to this molecule. Behavioral assays have further demonstrated that this compound can be a potent attractant for certain parasitoid wasps, which use it to locate their caterpillar hosts. researchgate.netnih.gov

While direct electrophysiological and behavioral data for this compound are not as abundant in the scientific literature, its structural similarity to other well-studied GLVs suggests that it likely plays a similar role in insect chemosensory perception and behavior. Further research is needed to fully elucidate the specific responses of different insect species to this particular compound.

Insect Species Behavioral Response to Related GLVs Type of Study
Spodoptera frugiperda (Fall Armyworm)Attraction and oviposition stimulation to (Z)-3-hexenyl-acetateLaboratory and Field Assays nih.gov
Campoletis chlorideae (Parasitoid Wasp)Attraction to cis-3-hexenyl acetateOlfactometer Bioassays researchgate.net
Various herbivorous insectsElectrophysiological responses to C6-volatilesElectroantennography (EAG)
Various predatory insectsAttraction to herbivore-induced plant volatilesWind Tunnel Experiments

Research on this compound in Integrated Pest Management Strategies

The potential for utilizing this compound and other green leaf volatiles in integrated pest management (IPM) is a growing area of research. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The use of semiochemicals, including plant volatiles, aligns well with the principles of IPM as they offer a more targeted and environmentally benign approach to pest control compared to broad-spectrum synthetic pesticides.

The application of this compound in IPM could take several forms:

Attraction of Natural Enemies: One of the most promising applications is in "attract and reward" strategies. Dispensers releasing this compound, either alone or in combination with other volatiles, could be used to attract natural enemies of pests to a crop field. This would enhance the populations of beneficial insects, leading to increased predation or parasitism of the target pests. Research has shown that the release of specific herbivore-induced plant volatiles (HIPVs) can significantly increase the effectiveness of biological control agents. nih.govresearchgate.netnih.gov

"Push-Pull" Strategies: this compound could potentially be used in "push-pull" strategies. In this approach, a repellent substance (the "push") is used to drive pests away from the main crop, while an attractant (the "pull") is used to lure them towards a trap crop or a killing agent. Depending on the target pest, this compound could function as either a "push" or a "pull" component.

Monitoring and Early Detection: Traps baited with this compound could be used to monitor for the presence and population density of specific pests. This information is critical for making informed decisions about the timing and necessity of other control measures.

While the conceptual framework for using this compound in IPM is sound, practical implementation requires further research. Key research questions that need to be addressed include determining the optimal release rates, the most effective blends with other compounds, and the potential for non-target effects.

Below is a table summarizing potential IPM applications of this compound based on the known roles of related green leaf volatiles.

IPM Strategy Potential Role of this compound Target Organism Group
Biological Control EnhancementAttractant for natural enemiesParasitoid wasps, predatory mites, etc.
"Push-Pull" Systems"Push" (repellent) or "Pull" (attractant)Herbivorous insects
Pest MonitoringLure in trapsSpecific pest species

Advanced Analytical Methodologies for Cis 3 Hexenyl Formate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of cis-3-Hexenyl formate (B1220265) and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

FTIR spectroscopy has been employed in atmospheric chemistry studies to monitor the gas-phase reactions of cis-3-Hexenyl formate with oxidants like ozone. In such research, in situ long-path FTIR allows for the real-time tracking of the decay of the ester and the formation of reaction products by observing changes in their characteristic infrared absorption bands.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 128.17 g/mol ), electron ionization mass spectrometry (EI-MS) typically results in a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern for esters often includes the loss of the alkoxy group or the acyl group. Common fragments and their mass-to-charge ratios (m/z) are instrumental in identifying the compound, especially when coupled with chromatographic separation.

Table 1: Common Mass Spectral Fragments for Esters like this compound

Fragment Ion Description Typical m/z Value
Molecular Ion [C₇H₁₂O₂]⁺ 128
Loss of Formyloxy radical [M - OCHO]⁺ 83
Loss of Formic acid [M - HCOOH] 82
Fragment from McLafferty rearrangement 46
Alkyl fragment [C₆H₁₁]⁺ 83
Formyl cation [HCO]⁺ 29

Chromatographic Analysis Techniques for Detection and Quantification

Chromatography is the cornerstone for separating this compound from the complex mixture of volatile organic compounds (VOCs) found in natural samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound in plant tissues, essential oils, and other biological matrices. foodb.ca The compound's volatility makes it an ideal candidate for GC separation. A retention index database for general green leaf volatiles, including esters, has been developed to aid in their reliable identification using GC-MS with various stationary phases. sigmaaldrich.com

In a typical GC-MS analysis, a heated injector vaporizes the sample, and an inert carrier gas (e.g., helium) transports the volatile compounds through a capillary column. The column's stationary phase separates the compounds based on their boiling points and polarities. As this compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their m/z ratio, providing both qualitative and quantitative data. Headspace (HS) sampling, particularly Headspace Solid-Phase Microextraction (HS-SPME), is frequently used for sample introduction to minimize matrix effects and concentrate the volatile analytes before GC-MS analysis. d-nb.info

Table 2: Example GC-MS Parameters for Green Leaf Volatile Analysis in Plant Samples

Parameter Condition Reference
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) scispace.com
Carrier Gas Helium at 1 mL/min scispace.com
Injector Temp. 250 °C mdpi.com
Oven Program 40°C (3.5 min), ramp 8°C/min to 100°C (4 min), ramp 7°C/min to 180°C (5 min), ramp 12°C/min to 230°C (5 min) mdpi.com
MS Ion Source Temp. 230 °C -
Ionization Mode Electron Ionization (EI) at 70 eV -
Mass Range m/z 20-700 researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard MS by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of an unknown compound and its metabolites. In the context of this compound research, HRMS is particularly valuable for studying its biotransformation in plants. For instance, studies on tomato plants exposed to airborne green leaf volatiles, including esters, have utilized liquid chromatography-high resolution-mass spectrometry (LC-HRMS) to identify glycosylated metabolites. nih.govfrontiersin.org The high mass accuracy of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers enables researchers to confidently distinguish between compounds with very similar nominal masses, providing deeper insights into the metabolic pathways of these volatile compounds. nih.govfrontiersin.org

The biological activity and sensory properties of a molecule can be highly dependent on its stereochemistry. This compound has a geometric isomer, trans-3-Hexenyl formate. scentree.co Separating these isomers is crucial for detailed biological and flavor studies. While standard GC columns can often separate cis- and trans-isomers, advanced techniques may be required for complex mixtures or for preparative scale separations.

Techniques such as multidimensional gas chromatography (GCxGC) can provide enhanced resolution for complex volatile profiles. Furthermore, specialized chromatographic phases or techniques that exploit differences in molecular shape can be employed. For example, methods developed for separating cis-trans isomers of other lipids, such as reversed-phase high-performance liquid chromatography (RP-HPLC), demonstrate the potential for separating these isomers based on the more linear structure of the trans form. nih.gov Additionally, selective adsorption using materials like synthetic zeolites has been patented for the separation of cis and trans hexene isomers, a principle that could potentially be adapted for their formate esters. google.com

Sample Preparation and Enrichment Strategies for Volatile Analysis

Effective sample preparation is critical for the successful analysis of this compound, as it is often present at trace levels within complex matrices. The primary goals are to isolate and concentrate the analyte while removing interfering substances.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose. d-nb.info It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, and temperature.

Research has shown that different fiber coatings exhibit varying affinities for different classes of volatile compounds. For general green leaf volatiles and related aroma compounds, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often found to be highly effective due to their ability to adsorb a wide range of analytes. scielo.br Optimization of these parameters is essential for developing robust and sensitive analytical methods. Other techniques include static headspace, dynamic headspace (purge-and-trap), and stir bar sorptive extraction (SBSE), which offers a larger sorbent volume and potentially higher recovery for trace analytes. wur.nl

Table 3: Optimization of HS-SPME Parameters for Volatile Compound Analysis

Parameter Investigated Conditions Optimal Finding for Target Analytes Reference
SPME Fiber Coating PDMS, DVB/PDMS, DVB/CAR/PDMS, PA DVB/CAR/PDMS (50/30 µm) for broad range of volatiles scielo.brmdpi.com
Extraction Temperature 30 - 80 °C 40 - 60 °C often optimal to balance volatility and fiber stability scielo.brmdpi.com
Extraction Time 15 - 60 min 30 - 50 min typically sufficient to approach equilibrium scielo.brmdpi.com
Salt Addition (Salting Out) 0 - 2.0 g NaCl Addition of salt (e.g., NaCl) often increases analyte partitioning into the headspace scielo.br
Desorption Temperature 240 - 270 °C 250 °C for 3 min scielo.br

Computational and Theoretical Investigations of Cis 3 Hexenyl Formate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For cis-3-Hexenyl formate (B1220265), these calculations help in understanding its stability, reactivity, and the pathways it takes during chemical transformations, particularly in atmospheric reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgmdpi.com It has been successfully applied to study cis-3-Hexenyl formate, particularly in the context of its atmospheric degradation reactions.

Researchers have employed DFT to optimize the geometries of reactants, transition states, and products for the reaction of this compound with atmospheric oxidants like ozone (O₃). researchgate.netresearchgate.net For instance, calculations have been performed at the BHandHLYP/6-311+G(d,p) level of theory to determine the energies and harmonic vibrational frequencies for all stationary points along the reaction pathway. researchgate.netresearchgate.net These electronic structure calculations are crucial for understanding the molecule's stability and the energetic landscape of its reactions. The insights from DFT are foundational for further kinetic and mechanistic studies. researchgate.net

Transition State Theory (TST) is a theoretical framework used to explain the reaction rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org This theory is instrumental in calculating reaction rate constants from the properties of the transition state structure, which are often obtained from quantum chemical calculations like DFT. libretexts.org

In the study of this compound's atmospheric reactions, TST has been used in conjunction with DFT calculations to better understand the kinetics and mechanisms. researchgate.netresearchgate.net For the reaction with ozone, multiconformer transition state theory (MC-TST) was utilized to calculate the reaction rate constants, accounting for the multiple conformers of the reactant and the transition states. researchgate.net For example, the reaction of this compound with O₃ involves two conformers (cis and trans) of the reactant and eight distinct conformers of the primary transition state. researchgate.net This theoretical approach allows for a more accurate determination of the rate constants, which have been shown to be in good agreement with experimental measurements. researchgate.netresearchgate.net

Table 1: Theoretical and Experimental Rate Constants for the Reaction of cis-3-Hexenyl Esters with Ozone

CompoundTheoretical Rate Constant (cm³ per molecule per s)Experimental Rate Constant (10⁻¹⁷ cm³ per molecule per s)
This compoundAgreement with experimental values confirmed4.06 ± 0.66
cis-3-Hexenyl acetate (B1210297)9.84 x 10⁻¹⁷5.77 ± 0.70
cis-3-Hexenyl propionateNot specified7.62 ± 0.88
cis-3-Hexenyl butyrateNot specified12.34 ± 1.59
Data sourced from kinetic and mechanistic studies. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Biological and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused exclusively on this compound are not extensively documented in the provided context, the methodology has been applied to other Green Leaf Volatiles (GLVs), offering a model for how such investigations could be approached. rsc.org

MD simulations can be used to investigate the adsorption and interaction of GLVs on surfaces, such as atmospheric air/water interfaces. rsc.org For example, classical MD simulations and potential of mean force (PMF) calculations have been used to study the behavior of the GLV 2-methyl-3-buten-2-ol (B93329) and OH radicals at these interfaces. rsc.org The results of such simulations indicate a strong thermodynamic incentive for these molecules to remain at the air/water interface, suggesting that chemical reactions are more likely to occur there rather than in the bulk phases. rsc.org This approach could be applied to this compound to understand its intermolecular interactions with atmospheric water droplets and its role in the formation of secondary organic aerosols.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. For this compound and its derivatives, SAR studies have been conducted to understand how structural modifications affect their atmospheric reactivity.

Kinetic studies on the gas-phase reactions of a series of cis-3-hexenyl esters with ozone have revealed a clear SAR. researchgate.netresearchgate.net The reactivity of these compounds towards ozone was found to be significantly dependent on their chemical structure, specifically the nature of the substituent group attached to the oxygen atom. researchgate.net The measured rate constants show a trend of increasing reactivity with the size of the ester group. For instance, the rate constant for the reaction with ozone increases progressively from this compound to cis-3-Hexenyl acetate, propionate, and butyrate. researchgate.net This trend indicates that the electron-donating properties and steric effects of the alkyl group in the ester moiety influence the reactivity of the C=C double bond towards electrophilic attack by ozone. researchgate.net These findings are crucial for predicting the atmospheric lifetimes and environmental impact of this class of compounds. researchgate.net

Emerging Research Frontiers for Cis 3 Hexenyl Formate

Unexplored Biological Functions and Novel Receptor Interactions

cis-3-Hexenyl formate (B1220265) is a member of the green leaf volatiles (GLVs), a class of biogenic organic compounds released by plants upon tissue damage. nih.govwikipedia.org While the characteristic "green" odor of these compounds is well-known, research is beginning to uncover their significant, yet previously unexplored, biological functions, particularly in plant signaling and defense.

Recent studies have highlighted the role of GLVs in mediating plant responses to both biotic and abiotic stresses. For instance, (Z)-3-hexenyl butyrate, a related GLV, has been identified as a natural inducer of stomatal closure, a critical mechanism for preventing water loss during drought and a physical barrier against pathogen entry. nih.gov This suggests that cis-3-Hexenyl formate may also play a role in regulating stomatal dynamics, a hypothesis that warrants further investigation. Furthermore, exposure to GLVs like cis-3-hexenyl acetate (B1210297) has been shown to prime defense genes in plants such as hybrid poplar. This priming effect prepares the plant for a more robust and rapid defense response upon subsequent herbivore attack. nih.gov The signaling cascade initiated by GLVs can lead to the increased production of defense-related phytohormones like jasmonic acid and the release of other volatile compounds that can attract natural enemies of herbivores. nih.govnih.gov

The perception of this compound by organisms is mediated by specific olfactory receptors. The OlfactionBase database has identified a potential receptor interaction for this compound, specifically with the mouse olfactory receptor MOR103-15. In humans, research on the closely related compound cis-3-hexen-1-ol (B126655) has identified specific genetic variations in the odorant receptor OR2J3 that are associated with an individual's ability to detect its "grassy" smell. nih.gov This highlights the potential for discovering novel olfactory receptors for this compound in a variety of species, from insects to mammals. Understanding these receptor interactions is crucial for deciphering the ecological roles of this compound, such as in host-plant selection by insects or foraging behavior in animals. Future research in this area could focus on deorphanizing receptors for this compound and mapping the neural pathways involved in its perception.

Interactive Data Table: Documented Biological Roles of Related Green Leaf Volatiles

Green Leaf VolatileBiological FunctionInteracting Species
(Z)-3-Hexenyl butyrateInduces stomatal closure, enhances resistance to bacterial infection. nih.govTomato, Grapevine nih.gov
cis-3-Hexenyl acetatePrimes defense genes, increases jasmonic acid levels, primes terpene release. nih.govHybrid poplar, Maize nih.govnih.gov
(Z)-3-HexenalInduces defense responses, attracts parasitoids of herbivores. nih.govmdpi.comArabidopsis, Tomato nih.govmdpi.com
cis-3-Hexen-1-olElicits defense responses in neighboring plants.Lima bean

Development of Advanced Materials Incorporating this compound Motifs

The unique chemical structure of this compound, characterized by a volatile ester with a specific double bond configuration, presents intriguing possibilities for the development of advanced materials. While direct incorporation of this small molecule into polymers might be challenging due to its volatility, the "motif" of the cis-3-hexenyl group offers inspiration for designing novel materials with programmed functionalities.

One potential avenue of research lies in the creation of "smart" materials that release specific volatile compounds in response to environmental triggers. For example, polymers could be synthesized with pendant groups that mimic the structure of this compound. These groups could be designed to cleave and release the volatile motif upon exposure to specific stimuli such as changes in pH, temperature, or the presence of certain enzymes. Such materials could find applications in agriculture for the controlled release of pest-repelling or beneficial-insect-attracting semiochemicals.

Another frontier is the development of advanced fragrance delivery systems. Current technologies often rely on simple encapsulation, but future materials could be engineered to control the release rate of this compound and other fragrance molecules more precisely. This could involve its incorporation into metal-organic frameworks (MOFs) or porous polymer networks where the pore size and surface chemistry are tailored to modulate the diffusion of the volatile compound. Such materials could lead to longer-lasting and more sophisticated fragrances in a variety of consumer products.

Furthermore, the biological activity of GLVs could be harnessed in the design of bioactive materials. Surfaces coated with polymers that slowly release this compound or related motifs could potentially exhibit antimicrobial properties, preventing the formation of biofilms. wikipedia.org This could be particularly relevant for food packaging materials, extending the shelf life of fresh produce by inhibiting the growth of spoilage microorganisms.

Refined Atmospheric Modeling of this compound Fate and Impact

This compound, as a biogenic volatile organic compound (BVOC), plays a role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and influencing regional air quality. mdpi.com To accurately predict its environmental impact, refined atmospheric models are necessary. These models must consider the compound's specific chemical and physical properties to simulate its fate and transport in the atmosphere.

Key parameters for modeling include emission rates from various biogenic sources, which can be influenced by factors like plant species, temperature, and light intensity. nih.gov Once in the atmosphere, the primary degradation pathway for this compound is through reactions with atmospheric oxidants, principally the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). researchgate.net Experimental studies have determined the gas-phase reaction rate coefficients for a series of cis-3-hexenyl esters with OH radicals, providing crucial data for these models. researchgate.net

Advanced atmospheric models, such as the Community Multiscale Air Quality (CMAQ) model, can be adapted to simulate the fate and transport of specific volatile organic compounds. nih.gov For this compound, such a model would incorporate its specific emission profiles, chemical reaction kinetics, and deposition velocities. The model would solve a series of equations considering advection, diffusion, chemical transformation, and deposition to predict its concentration and distribution in space and time. epa.gov

Future research in this area should focus on obtaining more precise measurements of this compound emissions from different ecosystems and under varying environmental conditions. Additionally, further laboratory studies are needed to elucidate the detailed mechanisms of its oxidation reactions and to identify the full suite of reaction products, which are essential for accurately modeling its contribution to SOA formation. These refined models will be critical for understanding the role of this compound in atmospheric processes and for developing effective air quality management strategies.

Interactive Data Table: Key Parameters for Atmospheric Modeling of this compound *

ParameterDescriptionImportance for Modeling
Emission RateThe amount of the compound released from a source per unit time.Determines the initial concentration entering the atmosphere.
OH Radical Reaction Rate ConstantThe speed at which this compound reacts with the hydroxyl radical. researchgate.netA primary determinant of its atmospheric lifetime. researchgate.net
Ozone Reaction Rate ConstantThe speed at which this compound reacts with ozone.An important degradation pathway, especially in polluted environments.
Henry's Law ConstantThe partitioning of the compound between the gas and aqueous phases (e.g., in clouds and fog).Influences wet deposition and aqueous-phase chemistry. mdpi.com
Deposition VelocityThe rate at which the compound is removed from the atmosphere by depositing onto surfaces.Determines the rate of removal from the atmosphere to the Earth's surface.

Cross-Disciplinary Research Integrating Chemical, Ecological, and Computational Sciences

The multifaceted nature of this compound necessitates a cross-disciplinary research approach to fully understand its significance. Integrating chemical, ecological, and computational sciences will be paramount in unlocking the complexities of its lifecycle, from its biosynthesis in plants to its ultimate fate in the environment and its diverse biological interactions.

Chemical ecology provides the framework for understanding the role of this compound in mediating interactions between organisms. For example, elucidating how this compound influences the behavior of insect herbivores and their natural enemies requires a combination of analytical chemistry to identify and quantify its release from plants, and ecological experiments to observe the behavioral responses of insects. nih.govwikipedia.org

Computational chemistry offers powerful tools to investigate the molecular mechanisms underlying these interactions. For instance, molecular docking simulations can be used to predict the binding of this compound to specific olfactory receptors, providing insights into the structural basis of its perception. Quantum chemical calculations can be employed to study the reaction mechanisms of its degradation in the atmosphere, complementing experimental kinetics studies.

Integrating these disciplines can lead to a more holistic understanding. For example, data from field studies on plant-insect interactions can inform the design of computational models that simulate the dispersal of this compound plumes in different habitats. These models, in turn, can generate testable hypotheses about the spatial scales over which this chemical signal is effective.

Furthermore, the application of biocatalysis and synthetic biology presents exciting opportunities. Enzymes with the potential to synthesize or modify this compound could be identified and engineered. nih.gov This could lead to the sustainable production of this and other valuable semiochemicals for agricultural applications, such as in "push-pull" strategies for pest management.

By fostering collaborations between chemists, ecologists, and computational scientists, a comprehensive picture of this compound's role in the natural world can be developed, paving the way for innovative applications in agriculture, materials science, and environmental management.

Q & A

Q. How to address reproducibility challenges in synthesizing high-purity this compound?

  • Answer: Document reaction conditions (temperature, catalyst loading) meticulously. Validate purity via ≥95% GC-FID area normalization. Share raw chromatograms and NMR spectra in supplementary materials to enable peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.